4'-Hydroxydeltamethrin

Description

4'-Hydroxydeltamethrin is a primary oxidative metabolite of the synthetic pyrethroid insecticide deltamethrin. It is formed via cytochrome P450 (CYP)-mediated hydroxylation at the 4' position of the phenoxybenzyl moiety of deltamethrin . This metabolite exhibits increased hydrophilicity compared to the parent compound, facilitating excretion in insects and reducing neurotoxic effects . Its formation is a critical detoxification mechanism in pyrethroid-resistant mosquito populations, such as Anopheles albimanus and Aedes aegypti . Structural characterization using LC-MS/MS and NMR confirms the hydroxylation site and distinguishes it from other deltamethrin metabolites .

Propriétés

Numéro CAS |

66855-89-8 |

|---|---|

Formule moléculaire |

C22H19Br2NO4 |

Poids moléculaire |

521.2 g/mol |

Nom IUPAC |

[(S)-cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Br2NO4/c1-22(2)17(11-19(23)24)20(22)21(27)29-18(12-25)13-4-3-5-16(10-13)28-15-8-6-14(26)7-9-15/h3-11,17-18,20,26H,1-2H3/t17-,18+,20-/m0/s1 |

Clé InChI |

RLMJIYYRLVNAOJ-NSHGMRRFSA-N |

SMILES isomérique |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Br)Br)C |

SMILES canonique |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Br)Br)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxydeltamethrin typically involves the hydroxylation of deltamethrin. This process is catalyzed by cytochrome P450 enzymes, specifically CYP6BQ9 and CYP6BQ23, which introduce a hydroxyl group at the 4’ position of the deltamethrin molecule .

Industrial Production Methods

Industrial production of 4’-Hydroxydeltamethrin is not commonly practiced as it is primarily a metabolite formed in biological systems. the synthesis can be replicated in vitro using recombinant cytochrome P450 enzymes to produce the compound for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions

4’-Hydroxydeltamethrin undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.

Reduction: Although less common, reduction reactions can modify the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group under acidic or basic conditions.

Major Products

The major products formed from these reactions include more polar metabolites that are often more easily excreted from biological systems .

Applications De Recherche Scientifique

4’-Hydroxydeltamethrin has several applications in scientific research:

Chemistry: Used as a model compound to study the metabolism of pyrethroids and the activity of cytochrome P450 enzymes.

Biology: Investigated for its role in insecticide resistance mechanisms in various insect species.

Medicine: Studied for its potential effects on human health, particularly its neurotoxic properties.

Industry: Used in the development of new insecticides and in the study of environmental fate and transport of pyrethroids

Mécanisme D'action

4’-Hydroxydeltamethrin exerts its effects primarily through its interaction with sodium channels in the nervous system. It prolongs the opening of these channels, leading to continuous nerve firing and eventual paralysis of the target organism. The hydroxylation at the 4’ position does not significantly alter this mechanism but may affect the compound’s overall toxicity and environmental persistence .

Comparaison Avec Des Composés Similaires

Key Findings:

Hydrophilicity and Excretion : this compound has the shortest HPLC retention time (RT) due to its high polarity, making it the most readily excreted metabolite .

Primary vs. Secondary Metabolism : this compound and trans-hydroxymethyl-deltamethrin are primary metabolites directly formed by CYP enzymes, whereas deltamethric acid arises from esterase-mediated hydrolysis or secondary oxidation .

Toxicity Reduction : Hydroxylation at the 4' position diminishes deltamethrin’s affinity for voltage-gated sodium channels, reducing neurotoxicity .

Mechanistic Insights from Enzyme Binding Studies

Molecular docking studies with Aedes aegypti CYP9J27 revealed that deltamethrin adopts a conformation where the 4' position is positioned 4.2 Å from the heme iron, favoring hydroxylation at this site (binding energy: -10.3 kcal/mol) . In contrast, metabolites like trans-hydroxymethyl-deltamethrin require alternative binding orientations, which are less energetically favorable . Competitive inhibition between metabolites (e.g., this compound and deltamethric acid) may slow enzymatic turnover, complicating resistance dynamics .

Resistance Implications

- Enhanced Detoxification : Overexpression of CYP6M2 and CYP6P5 in resistant mosquitoes accelerates this compound production, directly correlating with reduced insecticide efficacy .

Activité Biologique

4'-Hydroxydeltamethrin is a prominent metabolite of deltamethrin, a widely used pyrethroid insecticide. Understanding its biological activity is crucial for assessing its efficacy, safety, and potential environmental impact. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

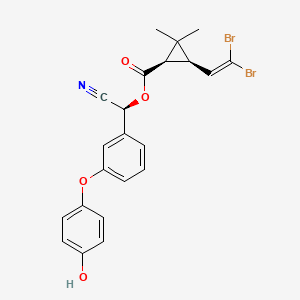

This compound is characterized by a hydroxyl group at the 4' position of the deltamethrin molecule. Its chemical structure can be represented as follows:

- Molecular Formula : CHClO

- Molecular Weight : 403.29 g/mol

Metabolism and Pharmacokinetics

Research has shown that this compound is a major metabolite of deltamethrin, formed through metabolic processes involving cytochrome P450 enzymes. These enzymes play a significant role in the detoxification of pyrethroids in various organisms.

Key Findings on Metabolism:

- Enzymatic Activity : Studies indicate that cytochrome P450 enzymes such as CYP2C11 and CYP2C19 are involved in the metabolism of deltamethrin to this compound, highlighting its role in metabolic resistance among insect populations .

- Absorption and Excretion : In animal studies, this compound was rapidly absorbed and primarily excreted through urine, suggesting efficient metabolism and clearance from the body .

Biological Activity

The biological activity of this compound is primarily assessed through its insecticidal properties and potential toxicity to non-target organisms.

Insecticidal Efficacy

- Mechanism of Action : Like other pyrethroids, this compound exerts its insecticidal effects by disrupting sodium ion channels in neuronal membranes, leading to paralysis and death in insects .

- Comparative Potency : Studies have demonstrated that this compound exhibits comparable or enhanced insecticidal activity compared to its parent compound, deltamethrin .

Toxicity Studies

- Non-target Organisms : Research indicates that while effective against target pests, this compound can also exhibit toxicity to beneficial insects such as bees and aquatic organisms. This raises concerns regarding its environmental impact .

Case Studies on Biological Activity

Several case studies have been conducted to evaluate the biological activity and environmental impact of this compound:

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound are critical factors in evaluating its ecological safety. Studies suggest that while it is less persistent than some other pesticides, it can still pose risks to aquatic ecosystems due to its toxicity to fish and invertebrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.